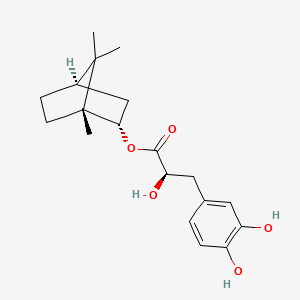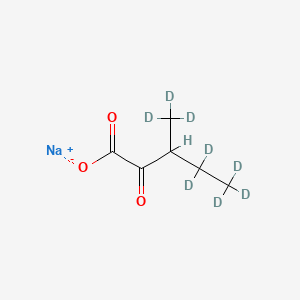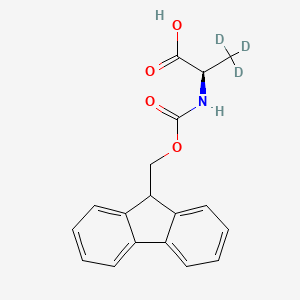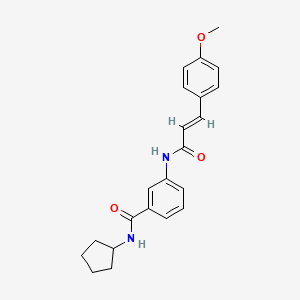
n-Heptyl-1-d1 Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Heptyl-1-d1 Alcohol: is a deuterium-labeled derivative of 1-Heptanol. It is a stable isotope-labeled compound where one hydrogen atom is replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of n-Heptyl-1-d1 Alcohol involves the deuteration of 1-Heptanol. This process typically includes the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation and other separation techniques to meet the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: n-Heptyl-1-d1 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid or heptanal.
Reduction: It can be reduced to form heptane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptane.
Substitution: Various alkylated derivatives.
Aplicaciones Científicas De Investigación
n-Heptyl-1-d1 Alcohol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the pathways and rates of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-Heptyl-1-d1 Alcohol involves its incorporation into biological systems where it acts as a tracer. The deuterium atom allows for the tracking of the compound through various metabolic pathways using techniques such as mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism of drugs and other compounds .
Comparación Con Compuestos Similares
1-Heptanol: The non-deuterated form of n-Heptyl-1-d1 Alcohol.
1-Octanol: An alcohol with an eight-carbon chain.
1-Hexanol: An alcohol with a six-carbon chain.
Comparison:
This compound vs. 1-Heptanol: The presence of deuterium in this compound makes it more suitable for tracing studies compared to 1-Heptanol.
This compound vs. 1-Octanol and 1-Hexanol: While all these compounds are alcohols, this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications.
Propiedades
Fórmula molecular |
C7H16O |
|---|---|
Peso molecular |
117.21 g/mol |
Nombre IUPAC |
1-deuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7D |
Clave InChI |
BBMCTIGTTCKYKF-WHRKIXHSSA-N |
SMILES isomérico |
[2H]C(CCCCCC)O |
SMILES canónico |
CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)

![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)






